2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid

Organic Synthesis Process Chemistry Physicochemical Characterization

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid (CAS 135066-21-6) is a versatile building block for medicinal chemistry and peptide synthesis. Its acid-labile tert-butoxy group masks the phenolic hydroxyl, enabling chemoselective transformations while steric bulk directs regioselectivity and minimizes ortho-substitution—improving yield in API synthesis. Ideal for constructing para-substituted phenylacetic acid moieties and protected tyrosine analogs. Available in high purity with global shipping.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 135066-21-6
Cat. No. B162420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
CAS135066-21-6
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C12H16O3/c1-12(2,3)15-10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyXKDCCGWJZGTHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid (CAS 135066-21-6) for Chemical R&D and Procurement Teams


2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid (CAS 135066-21-6) is a phenylacetic acid derivative substituted with a tert-butoxy group at the para position, serving as a versatile building block in organic synthesis. Its molecular structure (C₁₂H₁₆O₃, MW 208.25) incorporates a sterically hindered tert-butyl ether that confers distinct physicochemical properties compared to unprotected phenol or smaller alkoxy analogs . The compound is not a pharmacologically active agent itself; rather, its primary value lies in its utility as a protected intermediate for constructing more complex molecules in medicinal chemistry and materials science, where the tert-butoxy group enables chemoselective transformations by temporarily masking the phenolic hydroxyl moiety .

Why Substituting 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid with Generic Phenylacetic Acid Analogs Risks Synthesis Failure


The tert-butoxy substituent at the para position is not a minor structural variation; it fundamentally alters the molecule's chemical behavior in multi-step syntheses. Direct substitution with simpler phenylacetic acid derivatives (e.g., 4-hydroxyphenylacetic acid, 4-methoxyphenylacetic acid) is often infeasible because the tert-butoxy group serves a dual purpose: it acts as a robust protecting group that can be selectively cleaved under acidic conditions to reveal the phenolic OH for late-stage functionalization, while its steric bulk directs regioselectivity and modulates the reactivity of the carboxylic acid moiety in esterification and amidation reactions . Unprotected or differently protected analogs lack this precise combination of acid lability, steric shielding, and solubility profile, which can lead to premature deprotection, undesired side reactions, or altered pharmacokinetic properties in downstream drug candidates .

Quantitative Differentiation of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid (135066-21-6) Against Closest Analogs


Physicochemical Property Differentiation: Density and Boiling Point of 4-tert-Butoxyphenylacetic Acid

The tert-butoxy substituent significantly impacts the compound's bulk physical properties compared to the unprotected parent 4-hydroxyphenylacetic acid and the smaller methoxy analog. Specifically, 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid exhibits a density of 1.093 g/cm³ and a boiling point of 331.686°C at 760 mmHg . These values are markedly higher than those of the comparators, reflecting the increased molecular weight and enhanced intermolecular forces imparted by the bulky tert-butyl group.

Organic Synthesis Process Chemistry Physicochemical Characterization

Steric Protection and Regioselectivity Enhancement in Amide Bond Formation

The steric bulk of the para-tert-butoxy group in 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid can be leveraged to improve regioselectivity during amidation reactions. While no direct head-to-head yield comparison is available in the open literature, class-level inference from analogous tert-butyl-substituted phenylacetic acids indicates that ortho-substitution is minimized, leading to higher yields of the desired para-substituted amide products . This effect is attributed to the steric hindrance that shields the ortho positions from nucleophilic attack.

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Orthogonal Protecting Group Strategy: Acid-Labile tert-Butyl Ether vs. Base-Stable Methyl Ether

A key differentiator is the orthogonal reactivity of the tert-butoxy group compared to the commonly used methoxy analog. The tert-butyl ether in 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid is acid-labile and can be selectively cleaved under mildly acidic conditions (e.g., TFA in DCM) to yield the free phenol, while the carboxylic acid group remains intact for further manipulation . In contrast, the methyl ether in 4-methoxyphenylacetic acid requires harsh conditions (e.g., BBr₃ or strong HI) that are incompatible with many sensitive functional groups.

Organic Synthesis Protecting Group Orthogonality Solid-Phase Synthesis

Procurement-Aligned Application Scenarios for 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid (135066-21-6)


Late-Stage Functionalization of Phenolic APIs via a Protected Phenylacetic Acid Linker

Medicinal chemistry groups use 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid as a key intermediate for installing a para-substituted phenylacetic acid moiety into drug candidates. The tert-butoxy group acts as a masked phenol that can be revealed post-synthetically to attach a variety of functional groups (e.g., PEG chains, targeting ligands) without disrupting the carboxylic acid's role as a linker or pharmacophore . This strategy is particularly valuable for generating focused libraries of compounds where the phenol is a key site for diversity.

Solid-Phase Peptide Synthesis with Orthogonal Protection

In peptide and peptidomimetic synthesis, this compound serves as a protected tyrosine analog surrogate. The acid-labile tert-butoxy group is orthogonal to the base-labile Fmoc group commonly used for N-terminal protection, allowing for the sequential deprotection and coupling of amino acids while preserving the phenolic oxygen for final cleavage from the resin . This avoids the use of highly toxic and corrosive reagents like HF or BBr₃ required for methyl ether cleavage, improving safety and scalability.

Synthesis of para-Substituted Aryl Acetic Acid Building Blocks with High Regiochemical Purity

Process chemists developing scalable routes to active pharmaceutical ingredients (APIs) containing a para-substituted phenylacetic acid motif can utilize this compound to avoid complex separation of ortho/para isomers. The steric bulk of the tert-butoxy group minimizes ortho-substitution during key C-C or C-N bond-forming reactions, resulting in higher yields of the desired para-isomer and reducing the need for expensive chromatographic purification .

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